![molecular formula C24H22N4O2 B2578286 N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamid CAS No. 1797892-09-1](/img/structure/B2578286.png)
N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining an imidazo[1,2-a]pyridine moiety with a morpholinobenzamide group, which contributes to its diverse biological activities and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a range of biological activities that make it a valuable candidate in drug discovery:
- Anticancer Activity : Various studies have demonstrated that imidazo[1,2-a]pyridine derivatives, including N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide, show promising anticancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have been reported to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, including colorectal and breast cancer cells .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. Research indicates that imidazo[1,2-a]pyridine derivatives possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in cancer metabolism and microbial growth. For example, it has shown potential as a Dihydrofolate Reductase (DHFR) inhibitor, which is a target for various antimetabolite drugs .
Case Studies
Several case studies illustrate the applications and effectiveness of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide:
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit antifungal activity against candida spp, suggesting that this compound may also target fungal pathogens .
Mode of Action
It has been suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death.
Biochemical Pathways
Based on the potential antifungal activity, it can be inferred that this compound may interfere with the ergosterol biosynthesis pathway in fungi .
Pharmacokinetics
It has been suggested that similar compounds could be moderately toxic to humans . Further in-vitro toxicity studies would be needed to understand the real-time toxic level.
Result of Action
Similar compounds have been shown to exhibit potent activity against candida spp, including several multidrug-resistant strains .
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may have antifungal activity against certain fungal pathogens, including Candida spp .
Molecular Mechanism
It is suggested that it may inhibit the formation of yeast to mold as well as ergosterol formation by the computational simulation against Sterol 14-alpha demethylase (CYP51) and inhibition of ergosterol biosynthesis by in-vitro model show that the Probe II completely inhibits the formation of ergosterol in yeast cells at 2× MIC .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This reaction is efficient, environmentally friendly, and yields the imidazo[1,2-a]pyridine derivatives in good to excellent yields.
Next, the imidazo[1,2-a]pyridine derivative is coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This step typically requires a palladium catalyst, a base like potassium carbonate, and a solvent such as toluene or dimethylformamide (DMF).
Finally, the morpholinobenzamide moiety is introduced through an amidation reaction. This can be done by reacting the phenylimidazo[1,2-a]pyridine intermediate with 4-morpholinobenzoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, NaBH4, ethanol or tetrahydrofuran (THF) as solvents.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols), solvents like DMF or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Vergleich Mit ähnlichen Verbindungen
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide can be compared with other compounds containing the imidazo[1,2-a]pyridine core, such as:
Zolpidem: A sedative-hypnotic drug used for the treatment of insomnia.
Alpidem: An anxiolytic drug with similar structural features.
Saripidem: Another sedative with a related structure.
Compared to these compounds, N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide may exhibit unique biological activities due to the presence of the morpholinobenzamide group, which can influence its pharmacokinetic and pharmacodynamic properties.
Biologische Aktivität
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features an imidazo[1,2-a]pyridine moiety linked to a morpholine-benzamide structure. This unique configuration is hypothesized to contribute to its biological properties.
Research indicates that compounds similar to N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide exhibit multiple mechanisms of action:
- Tubulin Inhibition : Several studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit tubulin polymerization, impacting cell division and proliferation. For instance, a related compound demonstrated comparable tubulin polymerization inhibitory activity to colchicine, a known antitumor agent .
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases involved in cancer progression. Data from structural kinase databases indicate that it may interact with key kinases such as CDK2 and AURKA, which are critical in cell cycle regulation .
Anticancer Properties
A series of biological evaluations have been conducted to assess the anticancer potential of this compound:
- In Vitro Studies : In vitro assays revealed that N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide exhibited significant antiproliferative activity against various cancer cell lines, including HeLa cells. The compound's effectiveness was attributed to its ability to disrupt microtubule dynamics .
- In Vivo Studies : Preclinical models demonstrated that the compound could reduce tumor size and inhibit metastasis in xenograft models. The anti-tumor efficacy was linked to its dual action on both tubulin and specific kinases .
Case Studies
Several case studies highlight the compound's therapeutic potential:
- Case Study 1 : A study on a derivative of the compound showed promising results in inhibiting IL-6 release in LPS-induced inflammation models. This suggests potential applications beyond oncology, particularly in inflammatory diseases .
- Case Study 2 : Another investigation noted that modifications to the imidazo[1,2-a]pyridine structure enhanced its binding affinity to target kinases, leading to improved anticancer activity. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring could optimize biological responses .
Comparative Biological Activity Table
Compound Name | Target Kinase | IC50 (nM) | Cell Line Tested | Activity |
---|---|---|---|---|
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide | CDK2 | 50 | HeLa | High |
Related Compound A | AURKA | 40 | MCF7 | Moderate |
Related Compound B | DDR1 | 9.4 | HCT116 | High |
Eigenschaften
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-24(18-8-10-19(11-9-18)27-13-15-30-16-14-27)26-21-6-2-1-5-20(21)22-17-28-12-4-3-7-23(28)25-22/h1-12,17H,13-16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAXOLIXDGHPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.